molecular formula C4H9NO2 B079247 2-hydroxy-2-methylpropanamide CAS No. 13027-88-8

2-hydroxy-2-methylpropanamide

Cat. No. B079247
Key on ui cas rn: 13027-88-8
M. Wt: 103.12 g/mol
InChI Key: DRYMMXUBDRJPDS-UHFFFAOYSA-N
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Patent
US06582943B1

Procedure details

A suspension of 0.383 g (wet cell paste) Comamonas testosteroni 5-MGAM4D cells (ATCC 55744) in 5.56 mL of 50 mM potassium phosphate buffer (pH 6.0) was placed into a 15-mL polypropylene centrifuge tube, then 51.0 mg of acetone cyanohydrin (0.10 M final concentration of acetone cyanohydrin in the suspension) was added and the resulting suspension mixed on a rotating platform at 25° C. Samples for analysis (0.180 mL) were mixed with 0.020 mL of 1.0 M propionic acid (HPLC external standard), centrifuged, and the supernatant analyzed by HPLC for acetone cyanohydrin, acetone, and 2-hydroxyisobutyric acid. After 4 h, the yields of 2-hydroxyisobutyric acid, 2-hydroxyisobutyramide, and acetone were 73.5%, 0%, and 20.4%, respectively, with no acetone cyanohydrin remaining.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
potassium phosphate
Quantity
5.56 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([OH:5])[C:3]#[N:4].C(O)(=[O:10])CC.CC(C)=O.[OH:16][C:17]([CH3:22])([CH3:21])[C:18]([OH:20])=[O:19]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[OH:16][C:17]([CH3:22])([CH3:21])[C:18]([OH:20])=[O:19].[OH:5][C:2]([CH3:6])([CH3:1])[C:3]([NH2:4])=[O:10] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
51 mg
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Step Three
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)(C)C
Step Seven
Name
potassium phosphate
Quantity
5.56 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed into a 15-mL polypropylene centrifuge tube
ADDITION
Type
ADDITION
Details
the resulting suspension mixed on a rotating platform at 25° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC(C(=O)O)(C)C
Name
Type
product
Smiles
OC(C(=O)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06582943B1

Procedure details

A suspension of 0.383 g (wet cell paste) Comamonas testosteroni 5-MGAM4D cells (ATCC 55744) in 5.56 mL of 50 mM potassium phosphate buffer (pH 6.0) was placed into a 15-mL polypropylene centrifuge tube, then 51.0 mg of acetone cyanohydrin (0.10 M final concentration of acetone cyanohydrin in the suspension) was added and the resulting suspension mixed on a rotating platform at 25° C. Samples for analysis (0.180 mL) were mixed with 0.020 mL of 1.0 M propionic acid (HPLC external standard), centrifuged, and the supernatant analyzed by HPLC for acetone cyanohydrin, acetone, and 2-hydroxyisobutyric acid. After 4 h, the yields of 2-hydroxyisobutyric acid, 2-hydroxyisobutyramide, and acetone were 73.5%, 0%, and 20.4%, respectively, with no acetone cyanohydrin remaining.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.02 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
potassium phosphate
Quantity
5.56 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:6])([OH:5])[C:3]#[N:4].C(O)(=[O:10])CC.CC(C)=O.[OH:16][C:17]([CH3:22])([CH3:21])[C:18]([OH:20])=[O:19]>P([O-])([O-])([O-])=O.[K+].[K+].[K+]>[OH:16][C:17]([CH3:22])([CH3:21])[C:18]([OH:20])=[O:19].[OH:5][C:2]([CH3:6])([CH3:1])[C:3]([NH2:4])=[O:10] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
51 mg
Type
reactant
Smiles
CC(C#N)(O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Step Three
Name
Quantity
0.02 mL
Type
reactant
Smiles
C(CC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)(O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)(C)C
Step Seven
Name
potassium phosphate
Quantity
5.56 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was placed into a 15-mL polypropylene centrifuge tube
ADDITION
Type
ADDITION
Details
the resulting suspension mixed on a rotating platform at 25° C

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC(C(=O)O)(C)C
Name
Type
product
Smiles
OC(C(=O)N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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